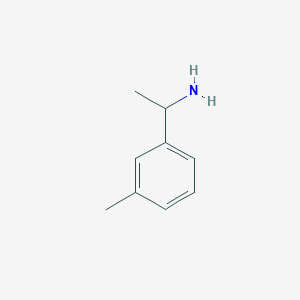

1-(3-Methylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMHAFOUAKOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398627 | |

| Record name | 1-(3-methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70138-19-1 | |

| Record name | 1-(3-methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological significance of 1-(3-Methylphenyl)ethanamine. The CAS number for this compound is 70138-19-1.[1][2] All quantitative data are presented in structured tables for ease of reference. Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined. Furthermore, this guide explores the potential interaction of this compound with monoamine transporters based on structure-activity relationships of substituted phenethylamines, providing a logical framework for future research in drug development.

Core Properties of this compound

This compound is a primary amine belonging to the phenethylamine class of compounds. Its core structure consists of a phenyl ring substituted with a methyl group at the meta position, attached to an ethylamine side chain.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 70138-19-1 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Flash Point | Not applicable |

Safety Information

This compound is classified as a combustible solid. For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for structurally related compounds.

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 3-methylacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Workflow for Reductive Amination

References

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)ethanamine, a substituted phenethylamine derivative. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and potential relevance in the broader context of medicinal chemistry and drug development.

Chemical Identity

-

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem[1][2], Sigma-Aldrich |

| Molecular Weight | 135.21 g/mol | PubChem[1][2], Sigma-Aldrich |

| CAS Number | 70138-19-1 | PubChem[1][2] |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | HIJMHAFOUAKOMS-UHFFFAOYSA-N | PubChem[1][2], Sigma-Aldrich |

| SMILES | CC1=CC(=CC=C1)C(C)N | PubChem[1][2] |

Representative Synthetic Protocol: Reductive Amination

A common and versatile method for the synthesis of α-branched alkylamines such as this compound is through the reductive amination of a corresponding ketone.[3][4] This approach involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced to the final amine product.[4][5] The following is a representative experimental protocol for the synthesis of this compound from 3-methylacetophenone.

Reaction Scheme:

3-Methylacetophenone + NH₃ (or ammonia equivalent) → [Intermediate Iminium Ion] --(Reduction)--> this compound

Materials and Reagents:

-

3-Methylacetophenone

-

Ammonium acetate (or another ammonia source)

-

Methanol (or other suitable solvent)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[4][5]

-

Glacial acetic acid (to maintain a weakly acidic pH)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (for drying)

-

Hydrochloric acid (for product isolation as a salt, optional)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylacetophenone in methanol.

-

Amine Source Addition: Add an excess of ammonium acetate to the solution. The ammonium acetate serves as the ammonia source for the formation of the intermediate imine.

-

pH Adjustment: Carefully add glacial acetic acid to the reaction mixture to achieve a pH between 6 and 7. This weakly acidic condition facilitates the formation of the imine intermediate.[4]

-

Reducing Agent Addition: Slowly add sodium cyanoborohydride to the stirring solution. This reducing agent is selective for the imine over the ketone starting material.[4][5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH > 9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound as an oil.

-

Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt by bubbling HCl gas through the ethereal solution, followed by filtration and recrystallization.

-

Visualizations

The following diagrams illustrate the logical relationships and workflows pertinent to this compound.

References

1-(3-Methylphenyl)ethanamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 1-(3-Methylphenyl)ethanamine, a key chemical intermediate in various research and development applications. The information is presented to support laboratory and developmental workflows.

Core Physicochemical Properties

The fundamental molecular properties of this compound have been computationally determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and chemical structure elucidation.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

Structural and Identification Data

The identity of this compound is defined by its chemical structure, from which its molecular formula and weight are derived. The logical relationship between these identifiers is illustrated in the following diagram.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Methylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylphenyl)ethanamine is a primary amine with a molecular structure featuring a benzene ring substituted with a methyl group at the meta position and an aminoethyl group. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their structural similarity to known pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a logical workflow for its preparation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the physical properties are computationally derived due to a lack of comprehensive experimental studies in publicly available literature.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem[1] |

| Molecular Weight | 135.21 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility in Water | Not available | |

| XLogP3-AA (Computed) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

| CAS Number | 70138-19-1 | PubChem[1] |

Chemical Synthesis

The primary route for the synthesis of this compound is through the reductive amination of 3-methylacetophenone. The Leuckart reaction, which utilizes ammonium formate or formamide as both the amine source and the reducing agent, is a classic and effective method for this transformation.[3][4]

Experimental Protocols: Synthesis via Leuckart Reaction

This protocol is adapted from the optimized procedure for the reductive amination of acetophenone.[3]

Materials:

-

3-Methylacetophenone

-

Ammonium formate

-

Formic acid (optional, for pH adjustment)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylacetophenone and an excess of ammonium formate (typically 2-3 molar equivalents).

-

Heating: Heat the mixture under reflux. The reaction temperature is typically high, often in the range of 160-185°C.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of the Intermediate: After the reaction is complete (as indicated by TLC), cool the reaction mixture. Add a concentrated solution of hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate N-formyl derivative to the desired primary amine.

-

Work-up and Extraction: Cool the acidic solution and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-basic byproducts.

-

Basification and Isolation: Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is strongly alkaline. This will liberate the free amine.

-

Final Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately δ 7.0-7.4 ppm) corresponding to the four protons on the benzene ring.

-

Methine Proton (-CH): A quartet adjacent to the amino group and the methyl group (approximately δ 4.0-4.5 ppm).

-

Methyl Protons (-CH₃ on ethyl group): A doublet coupled to the methine proton (approximately δ 1.3-1.5 ppm).

-

Methyl Protons (-CH₃ on phenyl group): A singlet in the upfield aromatic region (approximately δ 2.3-2.4 ppm).

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 120-145 ppm).

-

Methine Carbon (-CH): A signal in the aliphatic region (approximately δ 50-60 ppm).

-

Methyl Carbon (-CH₃ on ethyl group): A signal in the upfield aliphatic region (approximately δ 20-25 ppm).

-

Methyl Carbon (-CH₃ on phenyl group): A signal in the upfield aliphatic region (approximately δ 20-22 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine in the region of 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

N-H Bend (scissoring): A medium to strong band around 1590-1650 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A weak to medium band in the 1000-1250 cm⁻¹ region.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While there is a notable lack of experimentally determined physical data, the provided computed values and a detailed synthesis protocol offer a strong starting point for researchers and scientists. The outlined synthesis workflow and predicted spectroscopic data will be valuable for the preparation and characterization of this compound in a laboratory setting, facilitating further research into its potential applications in drug development and medicinal chemistry.

References

Spectroscopic Profile of 1-(3-Methylphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methylphenyl)ethanamine (also known as 1-(m-Tolyl)ethanamine), a primary amine with applications in pharmaceutical and chemical research. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

While direct experimental spectra for this compound are not widely available in public repositories, the data presented is based on established spectroscopic principles and data from the closely related isomer, 1-(4-methylphenyl)ethanamine, providing a reliable predictive framework.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₃N[1]

-

Molecular Weight: 135.21 g/mol [1]

-

CAS Number: 70138-19-1[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methine, amino, and methyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | Multiplet | 4H | Ar-H |

| ~4.1 | Quartet | 1H | CH -NH₂ |

| ~2.3 | Singlet | 3H | Ar-CH ₃ |

| ~1.5 | Broad Singlet | 2H | NH ₂ |

| ~1.4 | Doublet | 3H | CH ₃-CH |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~145 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic C H |

| ~128 | Aromatic C H |

| ~127 | Aromatic C H |

| ~124 | Aromatic C H |

| ~51 | C H-NH₂ |

| ~25 | C H₃-CH |

| ~21 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound, a primary amine, will exhibit characteristic N-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H stretch (symmetric and asymmetric) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2970 | Medium | Aliphatic C-H stretch |

| 1580-1650 | Medium to Strong | N-H bend (scissoring) |

| 1450-1600 | Medium to Weak | Aromatic C=C stretch |

| 1000-1250 | Medium | C-N stretch |

| 690-900 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

| m/z | Relative Intensity | Assignment |

| 135 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a mass spectrometer (e.g., with an Electron Ionization source).

-

This compound sample

-

Solvent (e.g., methanol or dichloromethane)

-

Vials and syringes

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the MS parameters: select Electron Ionization (EI) at 70 eV. Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like this compound.

References

An In-depth Technical Guide on the Structural Isomers and Stereochemistry of 1-(3-Methylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-(3-methylphenyl)ethanamine, a chiral aromatic amine with the molecular formula C₉H₁₃N. The document details the structural isomers of C₉H₁₃N, with a focus on their physicochemical properties. A significant portion is dedicated to the stereochemistry of this compound, including a detailed experimental protocol for the chiral resolution of its racemic mixture. Furthermore, the importance of stereoisomerism in pharmacological and toxicological profiles is discussed, drawing on data from closely related phenethylamine analogs to infer potential differences between the (R)- and (S)-enantiomers of this compound. This guide aims to be a valuable resource for researchers in drug discovery and development, synthetic chemistry, and pharmacology.

Introduction

This compound is a primary amine featuring a chiral center at the carbon atom adjacent to the phenyl ring. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The spatial arrangement of substituents around this stereocenter can lead to significant differences in biological activity, a crucial consideration in drug design and development. This document will explore the structural landscape of C₉H₁₃N isomers and delve into the stereochemical aspects of this compound.

Structural Isomers of C₉H₁₃N

The molecular formula C₉H₁₃N encompasses a variety of structural isomers, primarily categorized as aromatic amines. These isomers differ in the arrangement of the ethylamine side chain and the methyl group on the phenyl ring, as well as N-alkylation and the position of the amine group on the side chain. A summary of the key structural isomers and their physical properties is presented in Table 1.

Table 1: Physicochemical Properties of C₉H₁₃N Aromatic Amine Isomers

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |

| 2,3-Dimethylaniline[1][2] | 87-59-2 | 121.18 | 0.993 @ 25°C[2] | 221-222[2] | 2.5[2] |

| 2,4-Dimethylaniline[3][4][5][6] | 95-68-1 | 121.18 | 0.98 @ 25°C[6][7] | 218[6] | -14.3[6] |

| 2,5-Dimethylaniline | 95-78-3 | 121.18 | 0.972 @ 20°C | 218 | 11.5 |

| 2,6-Dimethylaniline | 87-62-7 | 121.18 | 0.984 @ 20°C | 216 | 11.2 |

| 3,4-Dimethylaniline[8][9][10][11][12] | 95-64-7 | 121.18 | 1.076[11] | 226[9][11] | 49-51[9][10][11] |

| 3,5-Dimethylaniline[13][14][15][16][17] | 108-69-0 | 121.18 | 0.972 @ 25°C[15][17] | 220 | 9.8 |

| N-Ethyl-N-methylaniline[18][19][20][21][22] | 613-97-8 | 135.21 | 0.947 @ 25°C[19] | 201-203 | - |

| N-Ethyl-o-toluidine | 94-68-8 | 135.21 | 0.948 @ 20°C[23] | 218[23] | -15[23] |

| N-Ethyl-m-toluidine[24] | 102-27-2 | 135.21 | 0.978 @ 20°C | 221 | - |

| N-Ethyl-p-toluidine[25][26][27] | 622-57-1 | 135.21 | 0.963 @ 20°C | 217.5 | - |

| 2-Phenylpropan-1-amine[28][29][30] | 582-22-9 | 135.21 | 0.939 @ 25°C | 205 | - |

| 1-Phenylpropan-2-amine (Amphetamine)[31][32][33][34][35] | 300-62-9 | 135.21 | 0.913 @ 25°C | 203 | 11[33] |

| 3-Phenylpropan-1-amine[36][37][38] | 2038-57-5 | 135.21 | 0.957 @ 20°C | 221 | - |

| N-Methyl-3-phenylpropan-1-amine[39] | 23580-89-4 | 149.23 | - | - | - |

| (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride[40] | - | 244.80 | - | - | - |

Stereochemistry of this compound

Enantiomers

This compound possesses a single chiral center, resulting in a pair of enantiomers: (R)-1-(3-methylphenyl)ethanamine and (S)-1-(3-methylphenyl)ethanamine. These stereoisomers have identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules, including biological receptors.

Chiral Resolution

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). A common and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.

This protocol is adapted from established methods for the resolution of similar phenylethylamines and provides a general framework for the resolution of racemic this compound.[41][42]

Principle: The racemic amine is reacted with an enantiomerically pure chiral acid, such as (2R,3R)-tartaric acid, to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first. Subsequent treatment of the isolated salt with a base will liberate the enantiomerically enriched amine.

Materials:

-

Racemic this compound

-

(2R,3R)-(+)-Tartaric acid

-

Methanol

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

pH paper

-

Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, Buchner funnel, etc.)

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of (2R,3R)-(+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the crystalline precipitate by suction filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Dry the crystals thoroughly.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the dried diastereomeric salt in water.

-

Slowly add 50% aqueous NaOH solution until the solution is strongly basic (check with pH paper).

-

Transfer the basic aqueous solution to a separatory funnel.

-

Extract the liberated amine with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Decant the dried ether solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched this compound.

-

-

Analysis:

-

Determine the yield and optical purity (enantiomeric excess) of the resolved amine using polarimetry or chiral chromatography (HPLC or GC).

-

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic this compound is the reductive amination of 3-methylacetophenone.

Reaction Scheme:

General Procedure:

-

Reaction Setup: A solution of 3-methylacetophenone in a suitable solvent (e.g., methanol, ethanol) is placed in a high-pressure reactor.

-

Ammonia Addition: An excess of ammonia is introduced into the reactor.

-

Catalyst: A hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C), is added.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated and stirred. The reaction progress is monitored by techniques like TLC or GC.

-

Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to yield racemic this compound.

Pharmacological and Toxicological Significance of Stereochemistry

The three-dimensional structure of a molecule is paramount for its interaction with biological targets. For chiral molecules like this compound, the two enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).

For instance, in the case of amphetamine (1-phenylpropan-2-amine), the dextro-(S)-enantiomer is a more potent central nervous system stimulant than the levo-(R)-enantiomer. Similarly, for 2,5-dimethoxy-4-methylamphetamine (DOM), the (R)-enantiomer is significantly more potent as a hallucinogen than the (S)-enantiomer.[8]

It is therefore highly probable that the (R)- and (S)-enantiomers of this compound will also display stereoselective activity at biological targets. Further research is required to elucidate the specific pharmacological and toxicological profiles of each enantiomer.

Visualizations

Logical Relationship of Isomers

Caption: Isomeric Relationship of C₉H₁₃N.

Experimental Workflow for Chiral Resolution

References

- 1. nbinno.com [nbinno.com]

- 2. 2,3-Dimethylaniline [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. 2,4-Dimethylaniline = 99 95-68-1 [sigmaaldrich.com]

- 7. 2,4-Dimethyl aniline | 95-68-1 [chemicalbook.com]

- 8. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]

- 10. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 3,4-Dimethylaniline | 95-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,5-dimethylaniline [stenutz.eu]

- 15. 3,5-Dimethylaniline | 108-69-0 [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. 3,5-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. N-Ethyl-N-methylaniline | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. N-ETHYL-N-METHYLANILINE | 613-97-8 [chemicalbook.com]

- 20. chemsynthesis.com [chemsynthesis.com]

- 21. N-Ethyl-N-methylaniline | 2914841-16-8 [chemicalbook.com]

- 22. Benzenamine, N-ethyl-N-methyl- (CAS 613-97-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. N-Ethyl-o-toluidine | Henan Techway Chemical Co.,Ltd [techwaychem.com]

- 24. benchchem.com [benchchem.com]

- 25. N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. N-Ethyl-p-toluidine [webbook.nist.gov]

- 27. PubChemLite - N-ethyl-p-toluidine (C9H13N) [pubchemlite.lcsb.uni.lu]

- 28. Page loading... [wap.guidechem.com]

- 29. (2S)-2-Phenyl-1-propanamine | CAS#:17596-79-1 | Chemsrc [chemsrc.com]

- 30. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. 1-Phenylpropan-2-amine;propan-2-amine | C12H22N2 | CID 20163266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. (2S)-1-phenylpropan-2-amine;(2R)-1-phenylpropan-2-amine | C18H26N2 | CID 67903421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. 1-phenyl-2-aminopropane [stenutz.eu]

- 34. 1-phenylpropan-2-amine (CHEBI:132233) [ebi.ac.uk]

- 35. researchgate.net [researchgate.net]

- 36. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. WTT- Under Construction Page [wtt-pro.nist.gov]

- 38. 3-PHENYLPROPAN-1-AMINE | CAS 2038-57-5 [matrix-fine-chemicals.com]

- 39. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride | C13H25ClN2 | CID 66611895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. ptacts.uspto.gov [ptacts.uspto.gov]

- 42. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)ethanamine: Precursors and Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-(3-methylphenyl)ethanamine, a key building block in the development of various fine chemicals and pharmaceutical agents. The document details the core precursors, critical intermediates, and methodologies for its synthesis, with a focus on two prominent methods: Reductive Amination and the Leuckart Reaction.

Core Precursor: 3-Methylacetophenone

The principal starting material for the synthesis of this compound is 3-methylacetophenone . This aromatic ketone is a readily available commercial compound and serves as the foundational molecule for the introduction of the amine functionality.

Table 1: Properties of the Core Precursor

| Property | Value |

| IUPAC Name | 1-(3-methylphenyl)ethanone |

| Synonyms | m-Methylacetophenone, 3'-Methylacetophenone |

| CAS Number | 585-74-0 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 218-220 °C |

| Density | 0.986 g/mL at 25 °C |

Synthesis Route 1: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[1][2] This process involves the reaction of the ketone (3-methylacetophenone) with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the final amine product. This can be performed as a one-pot reaction.[2]

Intermediates

The key intermediate in the reductive amination of 3-methylacetophenone is the corresponding imine , formed by the condensation of the ketone with ammonia.

Table 2: Key Intermediate in Reductive Amination

| Intermediate | Structure | IUPAC Name |

| Imine | (Structure to be depicted in diagram) | 1-(3-methylphenyl)ethan-1-imine |

Experimental Protocol (Adapted from a similar procedure)

The following protocol is adapted from a patented method for the asymmetric reductive amination of the structurally similar m-methoxy acetophenone. This procedure can be modified for the synthesis of this compound.

Materials:

-

3-Methylacetophenone

-

Ammonia or Ammonium salt (e.g., Ammonium formate)

-

Reducing agent (e.g., Hydrogen gas with a catalyst like Pd/C or Raney-Ni)

-

Solvent (e.g., Methanol, Ethanol)

-

Sodium hydroxide solution (for work-up)

-

Ethyl acetate (for extraction)

Procedure:

-

Imine Formation and Reduction: In a suitable reaction vessel, dissolve 3-methylacetophenone in an alcoholic solvent such as methanol or ethanol.

-

Add the ammonia source. For a direct reductive amination, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni) is introduced.

-

The reaction mixture is then subjected to a hydrogen atmosphere at a controlled pressure (e.g., 3 to 30 atm) and temperature (e.g., 40 to 80 °C).

-

The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration.

-

The filtrate is then treated with an aqueous solution of sodium hydroxide to neutralize any acids and to liberate the free amine.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data based on typical reductive amination reactions. Actual yields may vary depending on the specific conditions and scale of the reaction.

Table 3: Illustrative Quantitative Data for Reductive Amination

| Parameter | Value | Reference |

| Yield | >75% | General yield for similar patented procedures |

| Reaction Temperature | 40 - 80 °C | Adapted from analogous patented procedures |

| Reaction Pressure | 3 - 30 atm (H₂) | Adapted from analogous patented procedures |

| Catalyst Loading | 5-10% (w/w) Pd/C | Typical for catalytic hydrogenations |

Synthesis Route 2: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[3] This reaction typically requires elevated temperatures.[3]

Intermediates

The Leuckart reaction proceeds through the formation of an N-formyl intermediate , which is subsequently hydrolyzed to yield the primary amine.

Table 4: Key Intermediate in the Leuckart Reaction

| Intermediate | Structure | IUPAC Name |

| N-formyl derivative | (Structure to be depicted in diagram) | N-(1-(3-methylphenyl)ethyl)formamide |

Experimental Protocol (Adapted from a similar procedure)

The following is a detailed experimental protocol adapted from an optimized procedure for the Leuckart reaction of acetophenone. This can be applied to the synthesis of this compound with minor modifications.

Materials:

-

3-Methylacetophenone

-

Formamide

-

Water

-

Hydrochloric acid (6 M)

-

Sodium hydroxide solution (5 M)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-methylacetophenone, formamide, and a small amount of water.

-

Heating: The mixture is heated with stirring in an oil bath to a temperature of approximately 180-205 °C for several hours (e.g., 6 hours).

-

Hydrolysis: After cooling the reaction mixture to about 100 °C, add 6 M hydrochloric acid and reflux for an additional hour to hydrolyze the N-formyl intermediate.

-

Work-up and Purification:

-

Cool the mixture and extract with diethyl ether to remove any unreacted 3-methylacetophenone. The ether layer is discarded.

-

Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide solution.

-

Extract the aqueous layer multiple times with diethyl ether.

-

The combined ether extracts are dried over an anhydrous salt (e.g., potassium carbonate), and the solvent is removed by distillation to yield the crude this compound.

-

The final product can be further purified by vacuum distillation.

-

Quantitative Data (Illustrative)

The following table provides illustrative quantitative data for the Leuckart reaction based on the optimized procedure for acetophenone.

Table 5: Illustrative Quantitative Data for the Leuckart Reaction

| Parameter | Value | Reference |

| Yield | 75-85% | Based on optimized acetophenone procedure |

| Reaction Temperature | 180 - 205 °C | Based on optimized acetophenone procedure |

| Reaction Time | 6 hours | Based on optimized acetophenone procedure |

| Formamide | ~4.5 equivalents | Based on optimized acetophenone procedure |

Visualization of Synthesis Pathways

Reductive Amination Workflow

Caption: Reductive amination of 3-methylacetophenone.

Leuckart Reaction Workflow

Caption: Leuckart reaction of 3-methylacetophenone.

Conclusion

The synthesis of this compound from 3-methylacetophenone can be effectively achieved through both reductive amination and the Leuckart reaction. Reductive amination offers a more direct route with milder conditions when using catalytic hydrogenation, while the Leuckart reaction provides a classic and robust alternative, albeit at higher temperatures. The choice of method will depend on the available equipment, desired scale, and specific process safety considerations. The detailed protocols and data presented in this guide, adapted from reliable sources, provide a strong foundation for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a laboratory-scale synthesis of 1-(3-Methylphenyl)ethanamine, a valuable amine in organic synthesis and drug discovery. The synthesis is achieved through the reductive amination of 3'-methylacetophenone, a common and effective method for the preparation of primary amines. This document details the experimental protocol, presents key quantitative data in a structured format, and illustrates the synthetic workflow. The content is intended for an audience with a professional background in chemistry and drug development.

Introduction

This compound, also known as 1-(m-tolyl)ethylamine, is a primary amine that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceutical intermediates. Its structure, featuring a chiral center, makes it a valuable precursor for the development of enantiomerically pure molecules. While the specific historical details of its first discovery are not extensively documented in readily available literature, its synthesis can be reliably achieved through established chemical transformations.

This guide focuses on a well-established method for the synthesis of arylethylamines: the Leuckart reaction, a type of reductive amination. This one-pot reaction utilizes a ketone, in this case, 3'-methylacetophenone, and a nitrogen source, typically ammonium formate or formamide, which also acts as the reducing agent. The reaction proceeds by the initial formation of an imine intermediate from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced to the corresponding primary amine.

Core Synthesis Pathway: Reductive Amination of 3'-Methylacetophenone

The synthesis of this compound is effectively carried out via the reductive amination of 3'-methylacetophenone. The overall transformation is depicted below:

The Leuckart reaction is a classic method for this transformation, typically requiring high temperatures.[1] The reaction can be performed using either ammonium formate or formamide as the reagent. Using ammonium formate generally results in better yields.[1]

Experimental Protocol

The following protocol is adapted from an optimized procedure for the reductive amination of a structurally similar ketone, acetophenone.[2] This procedure is expected to yield this compound from 3'-methylacetophenone with comparable efficiency.

Materials:

-

3'-Methylacetophenone (C₉H₁₀O)

-

Ammonium formate (CH₅NO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-methylacetophenone and an excess of ammonium formate (typically 4-5 molar equivalents).

-

Reaction: Heat the mixture under reflux with vigorous stirring. The reaction temperature is typically maintained between 160-185°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is generally heated for several hours (e.g., 4-6 hours) until the starting material is consumed.

-

Hydrolysis: After cooling the reaction mixture, add a solution of concentrated hydrochloric acid. Heat the mixture under reflux for several hours (e.g., 2-4 hours) to hydrolyze the intermediate formamide.

-

Workup - Neutralization and Extraction:

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to manage the exothermic reaction.

-

Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.

-

-

Drying and Solvent Removal:

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain the final, pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product, along with typical reaction conditions. The data for the product is based on publicly available information.

| Parameter | 3'-Methylacetophenone (Starting Material) | This compound (Product) | Reaction Conditions |

| Molecular Formula | C₉H₁₀O | C₉H₁₃N | - |

| Molecular Weight | 134.18 g/mol | 135.21 g/mol [3] | - |

| Appearance | Colorless liquid | - | - |

| Boiling Point | 222 °C | - | - |

| Molar Equivalents | 1 | Ammonium Formate: 4-5 | - |

| Reaction Temperature | - | - | 160-185 °C |

| Reaction Time | - | - | 4-6 hours |

| Hydrolysis Time | - | - | 2-4 hours |

| Typical Yield | - | >70% (based on similar reactions) | - |

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a reliable and adaptable method for the synthesis of this compound using the Leuckart reaction. The provided experimental protocol, based on established procedures for similar compounds, offers a clear pathway for researchers to produce this valuable chemical intermediate. The structured data and workflow visualization are intended to facilitate a comprehensive understanding of the synthetic process for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 1-(3-Methylphenyl)ethanamine: Synthesis, Resolution, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylphenyl)ethanamine is a chiral primary amine belonging to the phenethylamine class of compounds. Its structure, featuring a methyl group on the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, enantiomeric resolution, spectroscopic characterization, and potential pharmacological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Solid[3] |

| CAS Number | 70138-19-1[1][2] |

| IUPAC Name | This compound[1] |

| SMILES | CC(N)C1=CC=CC(=C1)C |

| InChI Key | HIJMHAFOUAKOMS-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reductive amination of 3-methylacetophenone. The Leuckart reaction, a well-established method for the amination of ketones, provides a viable route.

Experimental Protocol: Leuckart Reaction for this compound Synthesis (Proposed)

This protocol is based on the general procedure for the Leuckart reaction with acetophenones and may require optimization for this specific substrate.[4][5][6]

Materials:

-

3-Methylacetophenone

-

Ammonium formate or Formamide and Formic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylacetophenone and an excess of ammonium formate (or a mixture of formamide and formic acid).

-

Heating: Heat the reaction mixture to a temperature of 160-185°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, add a solution of hydrochloric acid to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate formamide.

-

Workup: Cool the mixture and make it alkaline with a concentrated solution of sodium hydroxide.

-

Extraction: Extract the product into diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Diagram 1: Proposed Leuckart Reaction Workflow

Chiral Resolution of Racemic this compound

As this compound is a chiral compound, separation of its enantiomers is crucial for its application in stereospecific synthesis and pharmacological studies. Diastereomeric salt formation with a chiral resolving agent, such as tartaric acid, is a common and effective method.[8][9]

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid (Proposed)

This protocol is a general procedure for the resolution of racemic amines and may need to be adapted for this compound.[10][11]

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Salt Formation: Dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add a sodium hydroxide solution to liberate the free amine.

-

Extraction and Purification: Extract the enantiomerically enriched amine with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and remove the solvent to obtain the resolved amine.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.

Quantitative Data: The yield and enantiomeric excess of the resolved enantiomers are highly dependent on the specific conditions, including the solvent and crystallization temperature. For similar resolutions, yields of the desired enantiomer can range from 30% to near the theoretical maximum of 50%, with enantiomeric excesses often exceeding 90% after recrystallization.[8]

Diagram 2: Chiral Resolution Workflow

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound [12][13][14][15][16]

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.3 | m | 4H |

| CH-NH₂ | ~4.1 | q | 1H |

| Ar-CH₃ | ~2.3 | s | 3H |

| CH₃-CH | ~1.4 | d | 3H |

| NH₂ | 1.0 - 2.0 (broad) | s | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Aromatic C (quaternary, C-NH) | ~145 | ||

| Aromatic C (quaternary, C-CH₃) | ~138 | ||

| Aromatic C-H | 125 - 129 | ||

| CH-NH₂ | ~51 | ||

| Ar-CH₃ | ~21 | ||

| CH₃-CH | ~25 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for this compound [17]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300 - 3400 | Medium, two bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium to strong |

| N-H bend (primary amine) | 1590 - 1650 | Medium to strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1020 - 1250 | Medium |

Biological Activity and Drug Development Potential

Phenethylamine derivatives are known to interact with various biological targets, primarily within the central nervous system.[18] While specific pharmacological data for this compound is scarce, its structural similarity to other psychoactive phenethylamines suggests potential activity at monoamine transporters and receptors.

Monoamine Oxidase (MAO) Inhibition

Many phenethylamines exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[19][20] The inhibitory potential of this compound would need to be determined through in vitro assays.

Table 4: Representative MAO Inhibition Data for Related Phenethylamines [1]

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| 2C-B | >1000 | >1000 |

| 2C-E | 125 | 180 |

| 2C-I | 10 | 1.7 |

Serotonin and Dopamine Receptor Binding

Phenethylamines are also known to bind to various serotonin (5-HT) and dopamine (D) receptors, often acting as agonists or antagonists.[21][22][23][24][25] The affinity of this compound for these receptors would be a key determinant of its pharmacological profile.

Table 5: Representative Receptor Binding Affinities (Ki, nM) for Related Compounds [21][22]

| Compound | 5-HT₂A | D₂ |

| Aripiprazole (antipsychotic) | 3.4 | 0.34 |

| Risperidone (antipsychotic) | 0.12 | 3.13 |

| (±)-DOI (hallucinogen) | 0.7 | >10,000 |

Use as a Pharmaceutical Precursor

The chiral nature of this compound makes it a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents. Chiral amines are frequently incorporated into drug molecules to achieve stereospecific interactions with biological targets.[26][27][28][29] Further research is needed to identify specific drugs that may be synthesized from this precursor.

Diagram 3: Potential Biological Targets and Applications

Conclusion

This compound is a chiral amine with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework for its synthesis, resolution, and characterization based on established chemical principles and data from closely related analogues. Further research to elucidate its specific pharmacological profile, including its activity at monoamine transporters and receptors, is warranted to fully explore its potential in drug discovery and development. The protocols and predictive data presented herein serve as a valuable resource for researchers initiating studies on this promising molecule.

References

- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 2. This compound | C9H13N | CID 4027798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 16. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 26. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. theswissbay.ch [theswissbay.ch]

- 29. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 1-(3-Methylphenyl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 1-(3-Methylphenyl)ethanamine in a laboratory setting. Due to the limited availability of specific safety data for this compound, this document incorporates information from structurally related chemicals to provide a thorough understanding of the potential hazards and necessary precautions.

Hazard Identification and Classification

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation or burns upon prolonged contact.

-

Eye Contact: May cause serious eye irritation or damage.

-

Ingestion: May be harmful if swallowed.

Physical and Chemical Properties

A summary of the known and computed physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem[1] |

| Molecular Weight | 135.21 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| CAS Number | 70138-19-1 | PubChem[1] |

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[3][4]

-

The storage class for this compound is 11 - Combustible Solids.[2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound. A visual guide to the recommended PPE is provided below.

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5][6]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination. A workflow for spill response is detailed in the diagram below.

Minor Spill:

-

Alert others in the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with soap and water.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Major Spill:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Toxicological Information

Specific toxicological data for this compound is not available. However, based on the toxicological profiles of similar aromatic amines, it should be handled as a potentially hazardous substance.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[3][4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service.[3][4]

References

- 1. This compound | C9H13N | CID 4027798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. angenechemical.com [angenechemical.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. pppmag.com [pppmag.com]

- 8. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. en.hesperian.org [en.hesperian.org]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Solubility Profile of 1-(3-Methylphenyl)ethanamine: A Technical Guide for Researchers

Foreword

This technical guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of the solubility characteristics of 1-(3-Methylphenyl)ethanamine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility based on its chemical structure, alongside detailed, generalized experimental protocols for determining its solubility in various solvents. A structured framework is provided for recording experimentally determined data to facilitate standardized comparisons.

Introduction to this compound

This compound, also known as 1-(m-Tolyl)ethanamine, is an organic compound with the chemical formula C₉H₁₃N.[1] Its structure consists of an ethylamine group attached to a toluene ring at the meta-position. This primary amine is a valuable building block in organic synthesis and may be investigated for its potential applications in medicinal chemistry. A thorough understanding of its solubility is critical for its synthesis, purification, formulation, and handling in various experimental and industrial settings.

Expected Solubility Profile

However, based on its molecular structure and general principles of organic chemistry, a qualitative solubility profile can be predicted. The molecule possesses both a nonpolar aromatic ring (the methylphenyl group) and a polar primary amine group (-NH₂). The presence of the amine group allows for hydrogen bonding with protic solvents.

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The solubility in water is expected to be low. Generally, primary amines with more than four to five carbon atoms exhibit limited solubility in water. While the amine group can form hydrogen bonds with water, the larger, nonpolar aromatic portion of the molecule dominates, leading to poor miscibility. In lower alcohols like methanol and ethanol, the solubility is expected to be significantly higher than in water. These solvents have both a polar hydroxyl group that can interact with the amine and a nonpolar alkyl chain that can interact with the aromatic ring, making them better solvents for this compound.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): this compound is expected to be soluble in many polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar amine group, and their organic nature allows for favorable interactions with the aromatic ring.

-

In Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Good solubility is anticipated in nonpolar aromatic solvents like toluene due to the "like dissolves like" principle, where the aromatic ring of the solvent interacts favorably with the methylphenyl group of the solute. In nonpolar aliphatic solvents like hexane, the solubility might be lower compared to toluene but still significant. Diethyl ether is also expected to be a good solvent for this compound.

-

In Acidic Solutions: As a primary amine, this compound is a weak base. Therefore, it will react with dilute aqueous acids (e.g., hydrochloric acid) to form the corresponding ammonium salt. This salt will be significantly more polar than the free base and is expected to be highly soluble in water.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not found in readily accessible literature. Researchers are encouraged to determine this data experimentally for their specific solvent systems and conditions. The following table is provided as a template for recording such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Toluene | |||||

| n-Hexane | |||||

| Diethyl Ether | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like this compound. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute in a saturated solution.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any microscopic undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Conclusion

While quantitative solubility data for this compound is not readily published, its chemical structure provides a strong basis for predicting its solubility behavior in a range of common laboratory solvents. It is expected to be sparingly soluble in water, more soluble in polar organic solvents, and readily soluble in nonpolar organic solvents and acidic aqueous solutions. For applications requiring precise solubility values, the experimental protocol and data recording framework provided in this guide offer a robust methodology for researchers to generate reliable and comparable data.

References

A Theoretical and Computational Guide to the Properties of 1-(3-Methylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-(3-Methylphenyl)ethanamine. Due to the limited availability of in-depth experimental and theoretical studies on this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques for substituted phenethylamines. By following this guide, researchers can generate a detailed profile of the molecule's electronic, structural, and spectroscopic properties, which is invaluable for drug discovery and development.

Introduction